

# Application Note: Comprehensive Analytical Characterization of 1-Methylindolin-5-amine dihydrochloride

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## Compound of Interest

**Compound Name:** 1-Methylindolin-5-amine dihydrochloride

**Cat. No.:** B1462953

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Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and active pharmaceutical ingredients is not merely a regulatory requirement but the bedrock of scientific integrity. **1-Methylindolin-5-amine dihydrochloride**, as a key building block for more complex molecules, demands a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability. This guide is structured not as a rigid template, but as a logical workflow, mirroring the process a senior scientist would follow—from rapid purity assessment to definitive structural elucidation and physical property analysis. Each protocol is presented with an explanation of its underlying principles, empowering the user to not only execute the method but to understand the causality behind each experimental choice.

## Introduction and Physicochemical Profile

1-Methylindolin-5-amine is a substituted indoline derivative, a structural motif found in numerous biologically active compounds.<sup>[1]</sup> Its dihydrochloride salt form is often preferred for its improved stability and solubility. Accurate characterization is paramount to ensure the quality and consistency of downstream synthesis and to build a robust data package for regulatory submissions.

A foundational step in characterization is documenting the basic physicochemical properties.

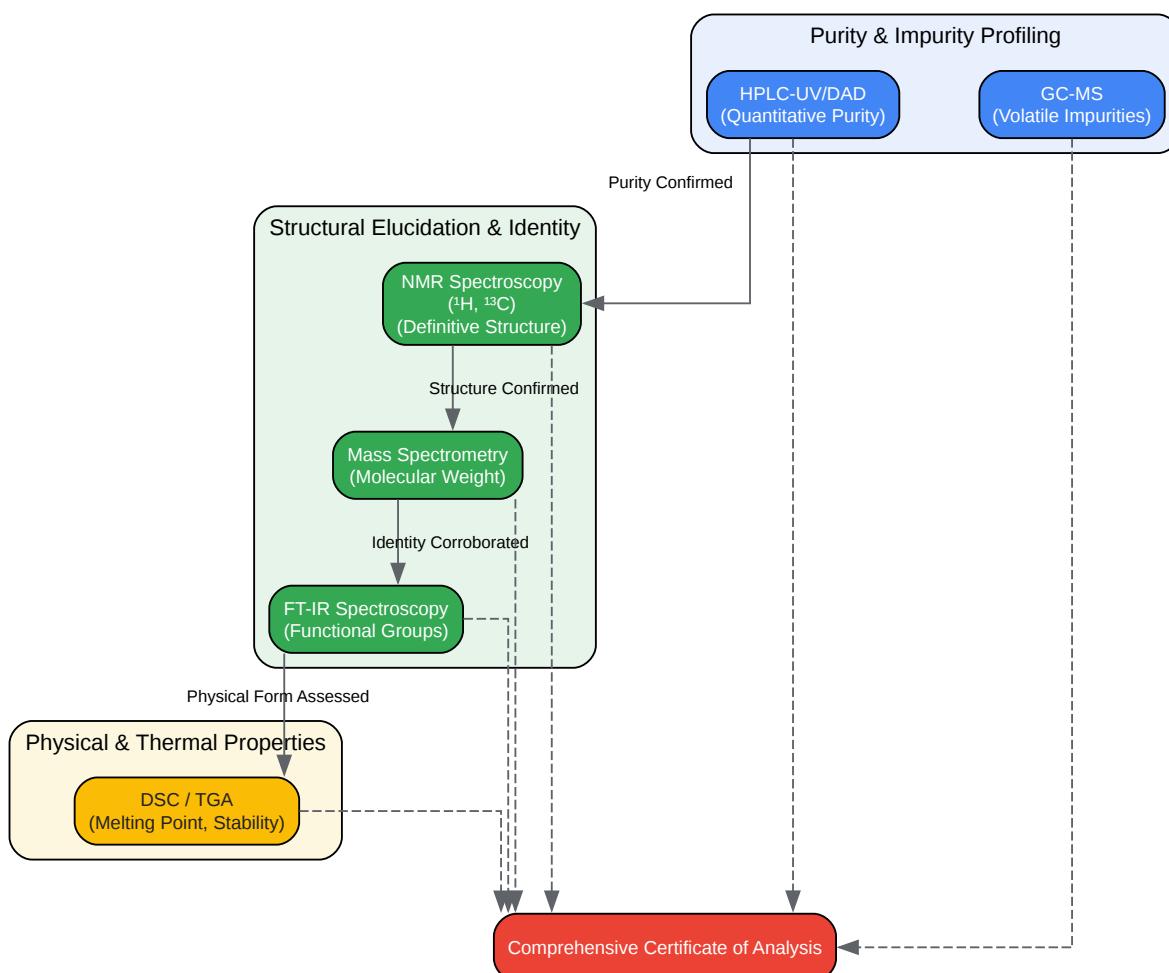
Table 1: Physicochemical Properties of **1-Methylindolin-5-amine dihydrochloride**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub>	PubChem CID: 2760931
Molecular Weight	221.13 g/mol	PubChem CID: 2760931
CAS Number	1240527-25-6	BLD Pharm
Appearance	Typically an off-white to pale yellow solid	General knowledge
Canonical SMILES	CN1CC2=CC(=C(C=C2)N)C1. Cl.Cl	PubChem CID: 2760931

## Integrated Analytical Workflow

A comprehensive analysis relies on the integration of orthogonal techniques. Chromatographic methods assess purity, spectroscopic methods confirm identity, and thermal analysis evaluates physical stability. The following diagram illustrates a logical workflow for the complete characterization of the compound.

Figure 1. Integrated Workflow for Characterization

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Caption: Integrated workflow for characterization.

# Chromatographic Methods: Purity and Impurity Assessment

Chromatographic techniques are the cornerstone for determining the purity of a compound and identifying any process-related impurities or degradation products.

## High-Performance Liquid Chromatography (HPLC)

**Principle of Method:** Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar aromatic amines.<sup>[2][3]</sup> The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A Diode Array Detector (DAD) is employed for quantification and to assess peak purity across a range of wavelengths.

### Protocol: Purity Determination by RP-HPLC

- **Instrumentation:**
  - HPLC system with a quaternary pump, autosampler, and DAD.
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
- **Reagents:**
  - Acetonitrile (ACN), HPLC grade.
  - Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ), analytical grade.
  - Orthophosphoric Acid ( $\text{H}_3\text{PO}_4$ ) for pH adjustment.
  - Water, HPLC grade.
- **Mobile Phase Preparation:**
  - Buffer (A): Dissolve 2.72 g of  $\text{KH}_2\text{PO}_4$  in 1 L of HPLC grade water. Adjust pH to 3.0 with  $\text{H}_3\text{PO}_4$ . Filter through a 0.45  $\mu$ m membrane filter.
  - Organic (B): Acetonitrile.

- Sample Preparation:
  - Diluent: 50:50 mixture of Acetonitrile and Water.
  - Standard Solution: Accurately weigh ~10 mg of **1-Methylindolin-5-amine dihydrochloride** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
  - Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
- Chromatographic Conditions:

Parameter	Condition
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm (or $\lambda_{\text{max}}$ determined by DAD)
Gradient Program	0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)

- Data Analysis:
  - Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
  - $$\text{% Purity} = (\text{Area\_main\_peak} / \text{Total\_Area\_all\_peaks}) * 100$$

## Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method: GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC.<sup>[4]</sup> While the dihydrochloride salt itself is non-volatile, this method is

useful for analyzing the free base or for specific volatile impurities from the synthesis (e.g., residual solvents).

#### Protocol: Analysis of Volatile Impurities

- Instrumentation:

- GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness (or equivalent).

- Sample Preparation:

- Dissolve a known amount of the sample in a suitable solvent like methanol or dichloromethane to a concentration of ~1 mg/mL. For analysis of the free base, the sample can be neutralized with a base (e.g., NaOH solution) and extracted into an organic solvent.

- Chromatographic and MS Conditions:

Parameter	Condition
Carrier Gas	Helium, constant flow 1.2 mL/min
Injector Temperature	250 °C
Split Ratio	20:1
Oven Program	50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40-450 m/z

- Data Analysis:

- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[\[5\]](#)

## Spectroscopic Methods: Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Principle of Method:** NMR is the most powerful technique for structural elucidation.  $^1\text{H}$  NMR provides information on the number and environment of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms in the molecule.[\[6\]](#)[\[7\]](#)[\[8\]](#)

**Protocol:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis

- Instrumentation:
  - NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or D<sub>2</sub>O. DMSO-d<sub>6</sub> is often preferred as it solubilizes the salt and allows observation of exchangeable protons (NH<sub>3</sub><sup>+</sup>).
- Data Acquisition and Analysis:
  - Acquire standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra.
  - The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
  - Analyze the chemical shifts, integration (for  $^1\text{H}$ ), and coupling patterns to confirm the structure.

Table 2: Expected NMR Spectral Data (in DMSO-d<sub>6</sub>)

Assignment	<sup>1</sup> H NMR (Expected $\delta$ , Multiplicity, Integration)	<sup>13</sup> C NMR (Expected $\delta$ )
Aromatic-H	~7.0-7.5 ppm (m, 3H)	~110-150 ppm
-CH <sub>2</sub> - (Position 2)	~3.4-3.6 ppm (t, 2H)	~50-55 ppm
-CH <sub>2</sub> - (Position 3)	~3.0-3.2 ppm (t, 2H)	~28-32 ppm
N-CH <sub>3</sub>	~2.8-3.0 ppm (s, 3H)	~35-40 ppm
-NH <sub>3</sub> <sup>+</sup>	Broad singlet, variable ppm	N/A

Note: Expected shifts are estimated based on typical values for indoline and amine structures. Actual values may vary.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For a dihydrochloride salt, characteristic bands for the ammonium group (NH<sub>3</sub><sup>+</sup>) are expected.[\[12\]](#)

### Protocol: FT-IR Analysis

- Instrumentation:
  - FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition and Analysis:
  - Acquire the spectrum, typically from 4000 to 400 cm<sup>-1</sup>.
  - Identify the characteristic absorption bands for the functional groups.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3000-2800	C-H Stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~3100-3000	C-H Stretch	Aromatic
~2700-2400	N-H Stretch	Ammonium Salt (NH <sub>3</sub> <sup>+</sup> )
~1610-1580	N-H Bend	Ammonium Salt (NH <sub>3</sub> <sup>+</sup> )
~1600, ~1480	C=C Stretch	Aromatic Ring
~1335-1250	C-N Stretch	Aromatic Amine

Note: The N-H stretching region for amine salts is often broad and complex.[12][13][14][15]

## Mass Spectrometry (MS)

**Principle of Method:** Mass spectrometry provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically showing the protonated molecular ion [M+H]<sup>+</sup> of the free base.

### Protocol: ESI-MS Analysis

- **Instrumentation:**
  - Mass spectrometer with an ESI source (e.g., LC-MS system).[1]
- **Sample Preparation:**
  - Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture.
- **Data Acquisition and Analysis:**
  - Infuse the sample solution into the ESI source in positive ion mode.

- The expected molecular ion peak for the free base ( $C_9H_{12}N_2$ ) is at  $m/z$  149.10  $[M+H]^+$ .  
The molecular weight of the free base is 148.21 g/mol .
- Fragmentation patterns can also provide structural information. A common fragmentation for indoline derivatives is the  $\alpha$ -cleavage next to the nitrogen atom.[16]

## Thermal Analysis

Thermal analysis techniques are critical for understanding the stability, melting behavior, and presence of solvates or hydrates in a sample.

Principle of Method:

- Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.[17]
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify weight loss due to dehydration, desolvation, or decomposition.[18][19][20]

Protocol: DSC and TGA Analysis

- Instrumentation:
  - DSC instrument.
  - TGA instrument (or a simultaneous TGA-DSC instrument).[18]
- Sample Preparation:
  - Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
- Analytical Conditions:

Parameter	Condition
Heating Rate	10 °C/min
Temperature Range	30 °C to 350 °C (or until complete decomposition)
Purge Gas	Nitrogen, 20-50 mL/min

- Data Analysis:

- DSC: Determine the onset and peak temperature of any endothermic (melting) or exothermic (decomposition) events.
- TGA: Observe for any initial weight loss that may correspond to water or solvent. Determine the onset temperature of decomposition. For a dihydrochloride salt, decomposition may involve the loss of HCl gas.[\[21\]](#)

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